molecular formula C18H16CaN6O6 B1243771 Isoniazid calcium pyruvate

Isoniazid calcium pyruvate

Cat. No. B1243771
M. Wt: 452.4 g/mol
InChI Key: MNXSNBWJLVPGGM-HHWAHKQESA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Isoniazid calcium pyruvate is a pyridinemonocarboxylic acid and an aromatic carboxylic acid.

Scientific Research Applications

Analysis Techniques for Isoniazid

  • Micellar Electrokinetic Capillary Chromatography for Isoniazid : A method for determining isoniazid in pharmaceuticals using micellar electrokinetic capillary chromatography (MEKC) has been developed. This technique offers a rapid and efficient way to analyze isoniazid in various formulations, with an analysis time of about 8 minutes under optimal conditions (Acedo-Valenzuela et al., 2002).

  • Simultaneous Chemometric Determination of Isoniazid : The combination of pyridoxine hydrochloride and isoniazid in tablets has been analyzed using chemometric methods, indicating the importance of precise measurement in pharmaceutical formulations (Dinç et al., 2010).

Drug Formulation and Release

  • Chitosan-Alginate for Controlled Release of Isoniazid : Research into chitosan-calcium alginate as a matrix for encapsulating isoniazid has led to the development of controlled release isoniazid drugs. This approach aims to optimize drug delivery through tailored release mechanisms (Cahyaningrum et al., 2015).

Pharmacological Effects and Interactions

  • Cocrystals of Isoniazid with Polyphenols : The study of cocrystals of isoniazid with polyphenols highlights the potential for developing new drug formulations that can improve the efficacy or reduce the side effects of isoniazid (González-González et al., 2020).

  • Isoniazid Metabolic Phenotypes and Toxicological Response : Exploring the variation in metabolic phenotypes related to isoniazid has important implications for understanding individual differences in drug response and toxicity, which is crucial for personalized medicine approaches (Cunningham et al., 2012).

Chemical Synthesis and Solubility

  • Enzymatic Synthesis of Isoniazid in Non-Aqueous Medium : The enzymatic reaction for synthesizing isoniazid highlights the importance of exploring alternative methods for drug production, potentially offering more efficient or environmentally friendly processes (Yadav et al., 2005).

  • Solubility of Isoniazid in Various Organic Solvents : Understanding the solubility of isoniazid in different solvents is essential for the development of various pharmaceutical formulations, influencing drug stability and bioavailability (Heryanto et al., 2008).

Therapeutic Potentials and Interactions

  • Pyruvate's Role in Enhancing Cardiac Function : Studies on the interaction between pyruvate and beta-adrenergic stimulation in heart muscle indicate potential therapeutic applications, especially in heart failure management (Torres et al., 2013), (Hermann et al., 2002).

properties

Product Name

Isoniazid calcium pyruvate

Molecular Formula

C18H16CaN6O6

Molecular Weight

452.4 g/mol

IUPAC Name

calcium;(2E)-2-(pyridine-4-carbonylhydrazinylidene)propanoate

InChI

InChI=1S/2C9H9N3O3.Ca/c2*1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7;/h2*2-5H,1H3,(H,12,13)(H,14,15);/q;;+2/p-2/b2*11-6+;

InChI Key

MNXSNBWJLVPGGM-HHWAHKQESA-L

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C(=O)[O-].C/C(=N\NC(=O)C1=CC=NC=C1)/C(=O)[O-].[Ca+2]

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].[Ca+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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